1-(Indolin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Beschreibung

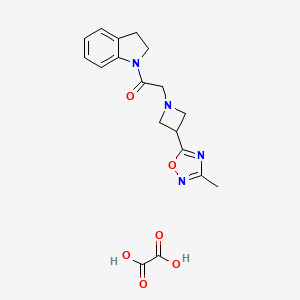

This compound features an indoline moiety connected via an ethanone bridge to an azetidine ring substituted with a 3-methyl-1,2,4-oxadiazole group. The oxalate salt enhances solubility and stability, critical for pharmaceutical applications. Synthesis likely involves cyclization for oxadiazole formation and coupling reactions to integrate the azetidine and indoline components .

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2.C2H2O4/c1-11-17-16(22-18-11)13-8-19(9-13)10-15(21)20-7-6-12-4-2-3-5-14(12)20;3-1(4)2(5)6/h2-5,13H,6-10H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBNDVZZONHGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC(=O)N3CCC4=CC=CC=C43.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(Indolin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate represents a unique structural hybrid of indole and oxadiazole moieties, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure features an indolin moiety linked to an azetidine ring that incorporates a 3-methyl-1,2,4-oxadiazole group. This combination enhances its potential for biological activity due to the electronic and steric properties imparted by these functional groups.

Anticancer Properties

Research indicates that derivatives of indole and oxadiazole are promising candidates in anticancer therapy. The 5-(3'-indolyl)oxazole scaffold has been highlighted for its ability to inhibit cancer cell proliferation across various types, including breast and lung cancers. In vitro studies demonstrated that compounds with similar structures exhibit cytotoxic effects by inducing apoptosis in cancer cells through mitochondrial pathways .

Antidiabetic Effects

Compounds incorporating oxadiazole have shown significant inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. For instance, derivatives similar to this compound were found to exhibit IC50 values in the low micromolar range against these enzymes, suggesting potential as anti-diabetic agents .

Antimicrobial Activity

The antimicrobial properties of compounds containing oxadiazole rings have been well-documented. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Enzyme Inhibition : By binding to active sites of enzymes like α-amylase and α-glucosidase, it reduces glucose absorption and metabolism.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

Key Insights :

- Oxadiazole variants (e.g., 1,3,4- vs. 1,2,4-oxadiazole) influence electronic properties and metabolic stability .

Physicochemical Properties

Key Insights :

Q & A

Q. Analytical validation :

- NMR spectroscopy (1H/13C) confirms structural integrity and regiochemistry .

- HPLC monitors reaction progress and ensures purity (>95%) .

- Mass spectrometry (MS) verifies molecular weight and salt stoichiometry .

Basic: How can reaction conditions be optimized to improve synthetic yields?

Answer:

- Temperature control : Maintain reflux conditions (e.g., 80–110°C) for cyclization steps to minimize side products .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity in coupling reactions .

- Catalysts : Employ transition metals (e.g., Pd for cross-coupling) or acidic/basic catalysts (e.g., NaOAc in acetic acid) to accelerate ring formation .

Advanced: How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity?

Answer:

The oxadiazole ring enhances:

- Metabolic stability : Resistance to enzymatic degradation due to aromaticity and electronegative atoms .

- Target binding : The methyl group at position 3 increases lipophilicity, improving membrane permeability and interaction with hydrophobic binding pockets (e.g., kinase ATP sites) .

Methodological insight : Compare bioactivity of methyl-substituted vs. unsubstituted oxadiazole analogs via IC50 assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Structural validation : Confirm batch-to-batch consistency using X-ray crystallography (as in ) to rule out polymorphic variations.

- Assay standardization : Re-evaluate activity under uniform conditions (e.g., cell line specificity, incubation time) .

- SAR analysis : Systematically modify substituents (e.g., azetidine vs. piperidine rings) to isolate contributing factors .

Advanced: What structural modifications could improve pharmacokinetic properties?

Answer:

- Azetidine ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

- Oxalate counterion replacement : Test alternative salts (e.g., hydrochloride) for solubility optimization .

- Prodrug strategies : Mask polar groups (e.g., esterify ketones) to improve oral bioavailability .

Advanced: Which computational methods predict target interactions for this compound?

Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., antimicrobial targets) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Basic: What purification methods are effective post-synthesis?

Answer:

- Recrystallization : Use DMF/acetic acid mixtures to isolate high-purity crystals .

- Column chromatography : Separate intermediates with silica gel and gradient elution (e.g., hexane/ethyl acetate) .

- Flash chromatography : Rapidly purify crude products under pressurized conditions .

Advanced: How can stereochemical integrity be confirmed in derivatives?

Answer:

- X-ray crystallography : Resolve absolute configuration (e.g., as in oxazolidinone derivatives ).

- Chiral HPLC : Use columns with amylose/cellulose-based stationary phases to separate enantiomers .

- Optical rotation : Compare experimental vs. theoretical values for chiral centers .

Advanced: What mechanisms underpin its antimicrobial activity?

Answer:

- Enzyme inhibition : Oxadiazole derivatives disrupt bacterial DNA gyrase or dihydrofolate reductase .

- Membrane disruption : Hydrophobic interactions with lipid bilayers, observed in Gram-positive pathogens .

- Resistance profiling : Test against efflux pump-deficient strains to identify target specificity .

Basic: How can researchers validate synthetic reproducibility?

Answer:

- Protocol documentation : Detail exact stoichiometry, solvent volumes, and temperature ramps .

- Intermediate characterization : Validate each step via FT-IR (functional groups) and TLC (reaction progress) .

- Cross-lab validation : Reproduce synthesis in independent labs with shared analytical standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.